Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate
Overview
Description
“Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate” is a chemical compound with the CAS Number: 1154319-51-3 . It has a molecular weight of 260.29 and is typically stored at room temperature . The compound is an oil in its physical form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3 . The InChI key is UROSVQYEAWQLMV-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is an oil in its physical form . It has a molecular weight of 260.29 and is typically stored at room temperature .
Scientific Research Applications
Amplification of Phleomycin
In the study of heterobicycles as amplifiers of phleomycin, derivatives of pyridinylpyrimidines, including compounds similar to Methyl 3-({[1-(pyridin-2-yl)ethyl]amino}methyl)furan-2-carboxylate, showed activities against Escherichia coli (Brown & Cowden, 1982).
Antibacterial Activities
A 2020 study investigated the antibacterial properties of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, a compound structurally related to this compound. The research focused on synthesizing and characterizing the chelating properties of furan ring-containing organic ligands, showing diverse activity inhibition against bacteria (Patel, 2020).
Cytotoxicity Against Cancer Cells
In 2019, derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, closely related to the target compound, were prepared and studied for cytotoxicity against cancer cell lines and Gram-positive and Gram-negative bacteria. One derivative showed potent biological activity with significant cytotoxic effects (Phutdhawong et al., 2019).
Furan Ring Transformations
Research on the transformations of furan ring-containing compounds like N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, related to the target compound, showed the synthesis of new fused heterocyclic systems. The focus was on understanding the acid-catalyzed transformations and furan ring recyclization (Stroganova et al., 2016).
Synthesis of Novel Compounds
The synthesis of Ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate and its conversion to various novel compounds, including antimicrobial agents, is relevant to the study of furan derivatives. These novel compounds have been screened for antimicrobial activity (Ravindra et al., 2008).
Properties
IUPAC Name |
methyl 3-[(1-pyridin-2-ylethylamino)methyl]furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-10(12-5-3-4-7-15-12)16-9-11-6-8-19-13(11)14(17)18-2/h3-8,10,16H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSVQYEAWQLMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(OC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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